molecular formula C7H13BrO B13174222 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene

Cat. No.: B13174222
M. Wt: 193.08 g/mol
InChI Key: RSFHUAJVHNGCRO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene is an organic compound that belongs to the class of allyl bromides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene typically involves the bromination of 4-methoxy-3-methylbut-1-ene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include alkanes or alkenes.

Scientific Research Applications

3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The methoxy group can influence the reactivity and stability of the compound through electronic effects.

Comparison with Similar Compounds

    Methyl 3-(Bromomethyl)but-3-enoate: Similar in structure but with an ester functional group.

    2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.

    3-(Bromomethyl)indole: An indole derivative with a bromomethyl substituent.

Uniqueness: 3-(Bromomethyl)-4-methoxy-3-methylbut-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both bromomethyl and methoxy groups allows for diverse chemical transformations and functionalization strategies.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

3-(bromomethyl)-4-methoxy-3-methylbut-1-ene

InChI

InChI=1S/C7H13BrO/c1-4-7(2,5-8)6-9-3/h4H,1,5-6H2,2-3H3

InChI Key

RSFHUAJVHNGCRO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(CBr)C=C

Origin of Product

United States

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